Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio-
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Overview
Description
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzimidazole ring, a nitro group, and a thiourea moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- typically involves the reaction of 5-nitro-2-benzimidazole with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiourea moiety can be oxidized to form disulfides.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of disulfides.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- involves its interaction with specific molecular targets. The nitro group and benzimidazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiourea moiety may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiourea, N-[imino[(6-nitro-1H-benzimidazol-2-yl)amino]methyl]-N’-(2-methoxyphenyl): Shares a similar benzimidazole and thiourea structure but with different substituents.
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-2-thio-3-o-tolyl: Similar core structure with variations in the phenyl group.
Uniqueness
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
113367-97-8 |
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Molecular Formula |
C15H13N7O2S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(1E)-1-[amino-[(6-nitro-1H-benzimidazol-2-yl)amino]methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C15H13N7O2S/c16-13(21-15(25)17-9-4-2-1-3-5-9)20-14-18-11-7-6-10(22(23)24)8-12(11)19-14/h1-8H,(H5,16,17,18,19,20,21,25) |
InChI Key |
KNCJUNSKTCBYBK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)/N=C(\N)/NC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N=C(N)NC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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